4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid is an organic compound that features a benzotriazole ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to exhibit a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .
Mode of Action
It’s worth noting that benzotriazole and its derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s known that benzotriazole derivatives can influence a variety of biochemical processes, potentially affecting multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with sodium azide and copper(I) iodide in the presence of a base such as triethylamine. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the benzotriazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the functional groups on the benzoic acid moiety .
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Materials Science: The compound is used in the development of corrosion inhibitors and UV stabilizers for polymers.
Industrial Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a different triazole ring.
4-(1H-1,2,3-triazol-1-yl)benzamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid is unique due to its specific benzotriazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong binding interactions, such as enzyme inhibition and material stabilization .
Properties
IUPAC Name |
4-(benzotriazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)14-15-16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZQRWMBURRTGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314248-56-1 |
Source
|
Record name | 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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